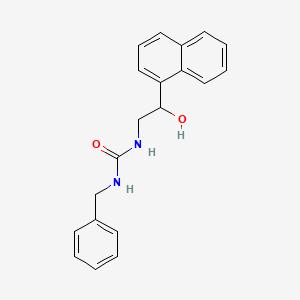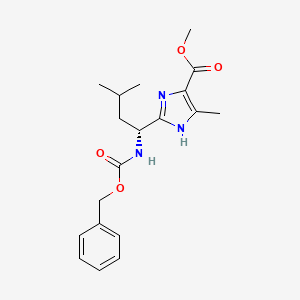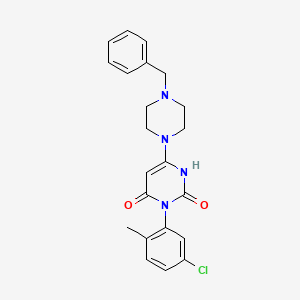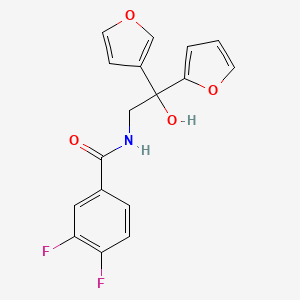
3,4-difluoro-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-difluoro-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzamide is a chemical compound that has gained significant attention in scientific research. It belongs to the class of benzamide derivatives and has shown promising results in various studies.
Applications De Recherche Scientifique
Fluorescent Probes and Imaging
The ingenious modification of molecular structures, such as the one mentioned, can regulate excited-state intramolecular proton transfer (ESIPT) and intramolecular charge transfer (ICT) characteristics. This regulation is crucial in developing fluorescent probes and organic radiation scintillators for sensing and imaging applications. Studies have shown that proper site furan heterocycle extension and diethylamino donor group substitution can effectively modulate the excited-state dynamic behaviors, shifting absorption and emission spectra towards the red. This shift enhances ICT characteristics, making ESIPT increasingly challenging due to higher energy barriers, indicating competitive ESIPT and ICT processes (Han et al., 2018).
Organic Synthesis and Chemical Reactivity
The compound's structural features are relevant in the context of reactions such as the Diels-Alder reaction and C-H alkenylation, where difluorinated alkenoate derivatives react rapidly with furans in the presence of catalysts. These reactions are essential for synthesizing complex organic molecules with potential applications in drug development and materials science. The presence of fluorine atoms contributes to a highly polar transition state, stabilized by catalysts and polar solvents, facilitating the formation of new carbon-carbon bonds. This reactivity opens avenues for the synthesis of difluorinated compounds and elaboration into more complex structures (Griffith et al., 2006).
Catalysis and Polymerization
Furan derivatives, similar to the discussed compound, serve as precursors in catalysis and polymerization processes, leading to the development of new polymeric materials with enhanced properties. For instance, furan-based monomers have been polymerized to create materials with lower oxidation potentials and significant charge transfer properties. These materials exhibit multichromatic behaviors at different redox states and possess low band gaps, making them suitable for electronic and photonic applications (İçli-Özkut et al., 2013).
Antimicrobial and Antiplasmodial Activities
Derivatives of furan compounds have shown promising activities against different strains of Plasmodium falciparum, the parasite responsible for malaria. The activity depends on the nature of the acyl moiety, with benzamides showing significant potential. These findings indicate the role of such compounds in developing new antimalarial agents with improved physicochemical properties and biological activities (Hermann et al., 2021).
Propriétés
IUPAC Name |
3,4-difluoro-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2NO4/c18-13-4-3-11(8-14(13)19)16(21)20-10-17(22,12-5-7-23-9-12)15-2-1-6-24-15/h1-9,22H,10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXACNCZNJZPICX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C2=CC(=C(C=C2)F)F)(C3=COC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Cyclopropyl-2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2594375.png)
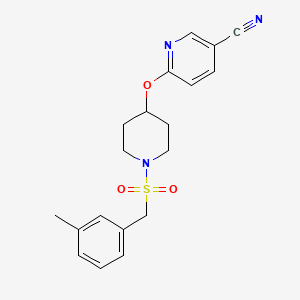
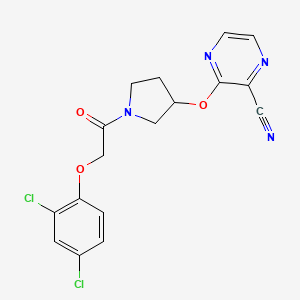
![N-(furan-2-ylmethyl)-N'-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2594379.png)

![6-bromo-3-[(4-tert-butylphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2594382.png)
![2-(1H-1,2,4-triazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2594386.png)


![(Z)-S-(2-((6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B2594390.png)

